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Rosal

Cat. No.: B10828588
M. Wt: 297.5 g/mol
InChI Key: NMAOJFAMEOVURT-RTKIROINSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rosal, also known internationally as Rosaprostol sodium (code IBI-C83), is a synthetic 19,20-bis-nor-prostanoic acid analog provided for research applications . This compound is a subject of interest in pharmacological studies, particularly for its potential effects on gastric acid secretion and gastrointestinal activity. Researchers utilize this compound to investigate biochemical pathways and mechanisms of action related to prostaglandin analogs . The synthesis of Rosaprostol has been documented through multiple pathways, including a multi-step synthesis starting from ricinoleic acid involving cyclization and hydrogenation steps, as well as more recent stereoselective syntheses to obtain specific enantiomerically pure stereoisomers . The provided compound is characterized by high purity and is accompanied by comprehensive structural data, including 2D and 3D chemical structure models to support in-silico research and analysis . As with all our products, this compound is strictly for research use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33O3- B10828588 Rosal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33O3-

Molecular Weight

297.5 g/mol

IUPAC Name

7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate

InChI

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/p-1/t15-,16+,17?/m0/s1

InChI Key

NMAOJFAMEOVURT-RTKIROINSA-M

Isomeric SMILES

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O

Canonical SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for the Chemical Compound “rosal”

Contemporary Strategies for the Chemical Synthesis of the Chemical Compound “Rosal”

The synthesis of rosaprostol has been a subject of interest for various research groups due to its therapeutic importance fishersci.com. Early approaches to synthesizing the racemic mixture of rosaprostol diastereoisomers have been reported, including a patented synthesis starting from ricinoleic acid fishersci.com. More efficient methods have also been developed fishersci.com.

Stereoselective and Regioselective Synthesis of “this compound” and its Analogues

The stereoselective synthesis of rosaprostol and its enantiomerically pure stereoisomers has been a significant area of research fishersci.com. Four enantiomerically pure stereoisomers of rosaprostol were efficiently synthesized from the enantiomers of 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone, which served as chiral substrates fishersci.com. These chiral substrates were obtained through the resolution of the racemic cyclopentanone (B42830) intermediate using (+)-(R)-1-(1-naphthyl)ethylamine fishersci.com.

While the search results discuss regioselective synthesis in other chemical contexts, often involving catalysis, the primary focus regarding rosaprostol synthesis in the provided information is on achieving stereocontrol to obtain specific diastereoisomers and enantiomers fishersci.com.

Table 1 summarizes reported yields for the stereoselective synthesis of rosaprostol stereoisomers from a chiral intermediate.

Starting MaterialProduct StereoisomerNumber of StepsOverall Yield (%)
(+)-2-(dimethoxyphosphoryl)-3-hexylcyclopentanone(−)-Rosaprostol456 fishersci.com
(+)-2-(dimethoxyphosphoryl)-3-hexylcyclopentanone(−)-Rosaprostol2 (improved)64 fishersci.com
(−)-2-(dimethoxyphosphoryl)-3-hexylcyclopentanone(+)-Rosaprostol455 fishersci.com
(−)-Rosaprostol stereoisomer(−)-Rosaprostol271 fishersci.com
(+)-Rosaprostol stereoisomer(+)-Rosaprostol268 fishersci.com

Elucidation of Reaction Mechanisms in “this compound” Formation and Transformation

The formation of rosaprostol involves a sequence of chemical reactions. In the seven-step synthesis from dimethyl methanephosphonate, the process involves the conversion of this starting material into a key cyclopentanone intermediate, followed by further transformations to construct the final rosaprostol structure fishersci.com. The stereoselective synthesis utilizes chiral cyclopentanone intermediates and involves steps like the introduction of side chains and functional group modifications, including a Mitsunobu inversion for stereochemical control fishersci.com.

Intermediate Identification and Transition State Analysis in “this compound” Reactions

In the synthesis of Bourgeonal via the aldol (B89426) condensation route, 4-tert-butylcinnamaldehyde is a key intermediate that has been identified. odowell.comscentree.co This α,β-unsaturated aldehyde is formed before the final hydrogenation step.

While specific detailed studies focusing solely on the transition state analysis for every step in Bourgeonal synthesis are not extensively detailed in the provided context, the general principles of the involved reaction types offer insight. For instance, aldol condensation reactions, particularly under basic conditions, proceed through enolate intermediates and involve transition states where a new carbon-carbon bond is formed between the enolate and the carbonyl carbon of the aldehyde. masterorganicchemistry.com The subsequent hydrogenation of the α,β-unsaturated aldehyde involves a transition state where hydrogen is transferred to the double bond, often catalyzed by transition metals.

In the context of Friedel-Crafts reactions, which can be part of alternative synthetic routes to related phenylpropanal compounds, the formation of sigma (σ) complexes (also known as Wheland complexes) as intermediates is well-established. uni-koeln.de These cationic intermediates are crucial in electrophilic aromatic substitution reactions, and their selective formation is essential for achieving regioselectivity. uni-koeln.de Transition states in Friedel-Crafts reactions often have characteristics of π-complexes before the formation of the more stable σ-complex. uni-koeln.de

For the oxidation of the alcohol intermediate (3-(4-t-butylphenyl)propanol) to the aldehyde using PCC, the mechanism typically involves the formation of a chromate (B82759) ester, followed by a concerted elimination reaction through a cyclic transition state to yield the carbonyl compound.

Mechanistic Implications for Derivatization and Functionalization of the Chemical Compound “this compound”

The presence of the aldehyde functional group in Bourgeonal dictates its reactivity and provides key sites for derivatization and functionalization. Aldehydes are susceptible to a variety of reactions, including nucleophilic additions, oxidations, and reductions. The aromatic ring also offers possibilities for electrophilic aromatic substitution reactions, although the existing tert-butyl group influences the regioselectivity.

Derivatization of the aldehyde group can lead to the formation of acetals, imines (Schiff bases), oximes, and hydrazones. For example, Bourgeonal can form a Schiff base by reacting with compounds like methyl anthranilate or indole. scentree.co Acetal (B89532) formation, typically an acid-catalyzed reaction with alcohols, is a common method to protect the aldehyde functionality or to create pro-fragrances that release the aldehyde over time. usim.edu.mygoogle.com The mechanism of acetal formation involves the acid-catalyzed synthesis of a hemiacetal, followed by the acid-catalyzed removal of water and the addition of a second alcohol molecule. usim.edu.my

The α-hydrogens adjacent to the aldehyde group are also acidic, allowing for enolate formation under basic conditions. This enables reactions at the α-carbon, such as aldol reactions or alkylations, which can be used to introduce further complexity or functional groups into the molecule.

The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or alkylation/acylation, although the tert-butyl group is an ortho, para-director and activates the ring towards these reactions. However, the reactivity of the aldehyde group often needs to be considered or protected during such transformations.

Functionalization strategies can also involve modifying the propanal side chain or introducing substituents onto the aromatic ring through directed synthesis before the formation of the final Bourgeonal structure, as seen in some of the synthetic methodologies discussed. The ability to selectively hydrogenate the double bond in the cinnamaldehyde intermediate highlights the potential for controlling the saturation level of the side chain.

The chemical properties and reactivity of the aldehyde and the substituted aromatic ring are central to designing synthetic strategies for creating Bourgeonal derivatives with modified properties, such as altered fragrance profiles, stability, or biological activity.

Computational and Theoretical Investigations of the Chemical Compound “rosal”

Quantum Chemical Calculations on the Electronic Structure and Reactivity of the Chemical Compound “Rosal”

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. dntb.gov.uaresearchgate.netmdpi.com For a hypothetical compound "this compound," these calculations would typically commence with geometry optimization to determine its most stable three-dimensional structure. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) would be employed.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of "this compound." A smaller gap would suggest higher reactivity.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, would provide further insights into the reactive sites of the "this compound" molecule, indicating which atoms are more susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics Simulations of “this compound” Interactions in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govdovepress.com For "this compound," MD simulations could be performed to understand its interactions with various solvents (e.g., water, ethanol) or biological macromolecules (e.g., proteins, DNA). researchgate.netnih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change over time.

Key analyses from MD simulations of "this compound" would include:

Solvation Shell Structure: Determining the arrangement of solvent molecules around "this compound" and calculating the radial distribution function to understand the strength of solute-solvent interactions.

Conformational Analysis: Exploring the different shapes (conformations) that "this compound" can adopt in a given environment and their relative stabilities.

Binding Affinity: If "this compound" is simulated with a biological target, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) could be used to estimate the binding free energy, providing a measure of how strongly "this compound" interacts with the target. nih.gov

Theoretical Prediction of “this compound” Reactivity, Stability, and Spectroscopic Signatures

Theoretical chemistry provides methods to predict a molecule's reactivity, stability, and how it will interact with electromagnetic radiation, which is crucial for its experimental characterization.

Reactivity: As mentioned in section 3.1, reactivity indices from conceptual DFT would be the primary tools for predicting the reactive nature of "this compound."

Stability: Thermodynamic properties such as the enthalpy of formation and Gibbs free energy could be calculated to assess the stability of "this compound" relative to other isomers or decomposition products. The vibrational frequencies obtained from frequency calculations can also confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Spectroscopic Signatures: Computational methods can predict various types of spectra for "this compound."

Infrared (IR) and Raman Spectra: Calculated vibrational frequencies can be used to predict the positions and intensities of peaks in the IR and Raman spectra, which correspond to the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of atoms like ¹H and ¹³C can be calculated to predict the appearance of NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, which provides information about the molecule's electronic structure.

Table 2: Predicted Spectroscopic Data for "this compound"

Spectroscopic Technique Predicted Data Information Gained
Infrared (IR) Vibrational frequencies (cm⁻¹) Functional groups present in the molecule.
¹³C NMR Chemical shifts (ppm) The chemical environment of each carbon atom.
¹H NMR Chemical shifts (ppm) The chemical environment of each hydrogen atom.

Development and Validation of Computational Models for “this compound”-Related Systems

If "this compound" were part of a larger class of related chemical compounds, computational models could be developed to predict their properties and activities. This often involves Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies.

The process would involve:

Data Collection: Gathering a dataset of "this compound"-related molecules with experimentally determined properties (e.g., biological activity, solubility).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties would be calculated.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model would be created that correlates the descriptors with the observed property.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Such a validated model could then be used to predict the properties of new, unsynthesized "this compound"-related compounds, guiding further experimental work.

Exploration of Structure-Property Relationships through Theoretical Approaches

The exploration of structure-property relationships aims to understand how changes in the molecular structure of "this compound" affect its macroscopic properties. mdpi.comnih.govresearchgate.net Theoretical approaches are central to this endeavor.

By systematically modifying the structure of "this compound" in silico (e.g., by adding or removing functional groups, changing stereochemistry) and calculating the resulting changes in its electronic and physical properties, a detailed understanding of these relationships can be built. For instance, one could investigate how altering a substituent on a "this compound" core affects its HOMO-LUMO gap, solubility, or binding affinity to a target protein.

These theoretical studies can generate hypotheses that can then be tested experimentally. This iterative process of theoretical prediction and experimental validation is a cornerstone of modern chemical research and drug discovery. nih.gov

Biochemical and Molecular Biological Investigations of the Chemical Compound “rosal”

Enzymatic and Biosynthetic Pathways Involving Rosmarinic Acid

Rosmarinic acid (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Its biosynthesis involves enzymes from two distinct pathways: the phenylpropanoid pathway and the tyrosine-derived pathway. researchgate.net

The synthesis begins with the amino acids L-phenylalanine and L-tyrosine. researchgate.net L-phenylalanine is converted to 4-coumaroyl-CoA through the action of three enzymes:

Phenylalanine ammonia (B1221849) lyase (PAL)

Cinnamic acid 4-hydroxylase (C4H)

4-coumaroyl-CoA ligase (4CL)

Simultaneously, L-tyrosine is converted to 4-hydroxyphenyllactate. The final step in the formation of rosmarinic acid is the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactate. This reaction is catalyzed by the enzyme rosmarinic acid synthase (RAS) , which is considered one of the most specific enzymes in this pathway. nih.gov The resulting intermediate, 4-coumaroyl-4'-hydroxyphenyllactic acid, is then hydroxylated to form rosmarinic acid. nih.gov

The biosynthesis of RA is not entirely unique; it borrows enzymes that are also involved in the production of other compounds like chlorogenic acid and in broader metabolic processes such as phenylpropanoid metabolism. nih.gov Elicitors, such as salicylic (B10762653) acid and methyl jasmonate, have been shown to increase the activity of PAL, a key enzyme in the pathway, leading to higher accumulation of rosmarinic acid in plant cell cultures. researchgate.net

Molecular Mechanisms of Rosmarinic Acid Interactions with Specific Biomolecules (e.g., proteins, nucleic acids, lipids)

Rosmarinic acid's biological effects stem from its ability to interact with a variety of biomolecules.

Proteins: RA is known to be a non-specific inhibitor of several enzymes. nih.gov It can reduce the activity of cyclooxygenase 1 and 2 (COX-1, COX-2), lipoxygenase, and hyaluronidase, which are involved in inflammatory responses. nih.gov It also inhibits key enzymes in viral replication, such as HIV reverse transcriptase and integrase, by preventing the synthesis and integration of viral DNA. nih.gov The interaction often involves the oxidation of critical cysteine residues within the active sites of these proteins, which can alter their structure and function. researchgate.net

Nucleic Acids: The interaction between small molecules and nucleic acids is crucial for many biological processes. While direct binding studies for rosmarinic acid are not as extensively detailed as for other compounds, its antioxidant properties suggest a protective role against DNA damage caused by reactive oxygen species (ROS). researchgate.net Elevated levels of ROS can induce damage by directly oxidizing nucleic acids. researchgate.net By scavenging these free radicals, RA helps maintain the integrity of DNA. Some compounds with similar structures are known to interact with DNA through intercalation or by binding to the minor groove, but specific studies detailing rosmarinic acid's mode of interaction are less common. nih.gov

Lipids: Rosmarinic acid exhibits protective effects on plasma lipoproteins, including the low-density lipoprotein (LDL) fraction. nih.gov Oxidative stress can lead to lipid peroxidation, a process that damages cell membranes and other lipid-containing structures. The antioxidant properties of RA help to prevent this damage. researchgate.net The interaction can be complex, with lipids potentially altering protein function through both ligand-like and solvent-like interactions, creating an environment where compounds like RA can modulate cellular processes. nih.gov

Studies on Ligand-Target Dynamics and Conformational Changes Induced by Rosmarinic Acid Binding

The interaction between a ligand like rosmarinic acid and its target protein is a dynamic process that involves conformational changes in both molecules. When RA binds to a protein, it can induce structural shifts that alter the protein's activity. mdpi.com

Computational methods such as Molecular Dynamics (MD) simulations are used to understand these interactions at an atomic level. mdpi.com These studies can reveal "dynamic hotspots"—key residues involved in the recognition, binding, and stabilization of the ligand. mdpi.com The binding of RA to an enzyme's active site, for instance, is driven by an increase in entropy and is often enthalpically unfavorable. nih.gov This suggests that the displacement of water molecules and the increase in conformational freedom upon binding play a significant role.

The binding affinity of a ligand to its target can be influenced by environmental factors such as salt concentration. For some protein-DNA interactions, binding affinity increases with higher salt levels, which is counterintuitive to the expected weakening of electrostatic interactions. nih.gov While specific studies on RA are needed, these principles highlight the complexity of ligand-target dynamics.

Key Parameters in Ligand-Target Dynamics
ParameterDescriptionRelevance to Rosmarinic Acid
Binding Affinity (Kd)Measures the strength of the binding interaction between the ligand and its target.Determines the concentration at which RA is effective as an enzyme inhibitor.
Conformational ChangeAlteration in the 3D structure of a protein upon ligand binding.Key to the mechanism of enzyme inhibition by RA.
Thermodynamic Signature (ΔH, ΔS)Enthalpy and entropy changes upon binding, indicating the driving forces of the interaction.Provides insight into the nature of the binding process. nih.gov

Influence of Rosmarinic Acid on Fundamental Cellular Processes (e.g., signal transduction, gene expression modulation)

Rosmarinic acid can significantly influence cellular functions by modulating signal transduction pathways and gene expression.

Signal Transduction: Many cellular processes are regulated by signal transduction pathways that involve reactive oxygen species (ROS) as signaling molecules. nih.gov ROS, such as hydrogen peroxide (H₂O₂), can mediate signals through the oxidation of specific thiol groups on proteins. nih.gov Rosmarinic acid, as a potent antioxidant, can interfere with these pathways by scavenging ROS, thereby preventing or modulating the downstream signaling cascade. nih.gov For example, it can stimulate the production of prostaglandin (B15479496) E2 and reduce the synthesis of leukotrienes B4 in leukocytes, both of which are important signaling molecules in inflammation. nih.gov The generation of ROS is a critical step in elicitor-induced defense responses in plants, which leads to the activation of MAPKs, gene expression, and ultimately, the accumulation of secondary metabolites like RA. nih.gov

Gene Expression Modulation: RA and its precursors can influence the expression of genes involved in stress response and metabolism. In Halobacterium salinarum, a transcription factor named RosR (Reactive Oxygen Species Regulator) is required for the dynamic response of nearly 300 genes to oxidative stress. nih.gov Although RosR is a protein and not RA itself, this illustrates how cellular systems have evolved to manage oxidative stress, a process in which antioxidants like RA play a crucial role. Exogenous application of salicylic acid, a related phenolic compound, has been shown to enhance the expression of genes conferring tolerance to salinity in rosemary plants, including antioxidant genes. frontiersin.org This suggests that compounds like RA can trigger genetic reprogramming to help organisms adapt to stressful conditions.

Investigations of Rosmarinic Acid in Model Biological Systems (e.g., microbial cultures, isolated organelles)

The biological activities of rosmarinic acid have been studied in various model systems to elucidate its mechanisms of action.

Microbial Cultures: In microbial systems, RA has demonstrated both antiviral and antimicrobial properties. nih.gov Its ability to inhibit key viral enzymes has been studied in vitro. nih.gov Furthermore, co-culturing microorganisms can sometimes induce the production of novel chemical compounds by activating gene clusters that are silent in pure-strain cultures. nih.gov While not directly about RA, this highlights a strategy that could be used to explore the production of RA or its derivatives in microbial systems.

Isolated Organelles: Mitochondria are a primary source of cellular ROS. nih.gov Studies using isolated mitochondria can help to understand how antioxidants like RA affect ROS production and mitochondrial function. By observing the effects of RA on these organelles, researchers can gain insight into its role in cellular respiration and oxidative stress management. For example, the effect of various compounds on the electron transport chain and the subsequent generation of superoxide (B77818) can be precisely measured in this controlled environment. nih.gov

Environmental Chemistry and Fate of the Chemical Compound “rosal”

Degradation Pathways and Transformation Products of "Rosal" in Environmental Matrices

Once released into the environment, "this compound" is subject to a variety of degradation processes that transform its original structure. In matrices such as water, soil, and air, both biotic and abiotic mechanisms contribute to its breakdown. Microbial action is a primary driver of biotic degradation, where microorganisms utilize "this compound" as a substrate, leading to the formation of various transformation products. unive.itscielo.org.co Abiotic degradation, on the other hand, is driven by chemical reactions like hydrolysis and oxidation that occur naturally in the environment. mdpi.com

The specific degradation pathways and the resulting transformation products are highly dependent on the environmental conditions, including pH, temperature, and the presence of other chemical species. mdpi.com For instance, in aquatic environments, the interaction with hydroxyl radicals can lead to a cascade of oxidative reactions. mdpi.com Similarly, in soil, the compound's fate is influenced by its interaction with organic matter and mineral surfaces. memberclicks.net

The identification of these transformation products is critical, as they may exhibit different toxicological profiles and environmental mobility compared to the parent compound. dokumen.pubmdpi.com Advanced analytical techniques are often required to detect and characterize these often-transient chemical species. uah.es

Table 1: Key Degradation Processes of "this compound" in Different Environmental Matrices

Environmental MatrixDominant Degradation Process(es)Key Influencing Factors
WaterBiodegradation, Hydrolysis, OxidationpH, Temperature, Microbial Population, Presence of Oxidants
SoilBiodegradation, SorptionOrganic Matter Content, Clay Content, Microbial Activity
AirPhotodegradation, OxidationSolar Irradiance, Presence of Atmospheric Oxidants

Bioaccumulation and Biotransformation of "this compound" in Non-Human Organisms and Ecosystems

The potential for "this compound" to accumulate in living organisms is a significant aspect of its environmental risk profile. Bioaccumulation occurs when an organism absorbs the chemical at a rate faster than it can eliminate it. researchgate.net This process can lead to the concentration of "this compound" in tissues, potentially reaching levels that can cause adverse effects. nih.gov The extent of bioaccumulation is influenced by the organism's physiology, diet, and the physicochemical properties of the compound itself. espublisher.com

Once absorbed, "this compound" can undergo biotransformation, a process where the organism's metabolic systems modify the chemical structure. mdpi.com These metabolic transformations can either detoxify the compound, making it more water-soluble and easier to excrete, or in some cases, transform it into more toxic metabolites. nih.gov The study of biotransformation pathways is essential for understanding the full toxicological impact of "this compound" on different species within an ecosystem. mdpi.com

Table 2: Factors Influencing Bioaccumulation and Biotransformation of "this compound"

FactorInfluence on BioaccumulationInfluence on Biotransformation
Organism's MetabolismCan decrease accumulation through excretion.Determines the rate and pathways of metabolic change.
Physicochemical Properties of "this compound"Lipophilicity (fat-solubility) can increase accumulation in fatty tissues.Chemical structure dictates susceptibility to enzymatic action.
Environmental ConcentrationHigher exposure can lead to higher accumulation.Can influence the rate of metabolic processes.

Sorption, Transport, and Mobilization Phenomena of "this compound" in Environmental Systems

The movement and distribution of "this compound" in the environment are governed by complex sorption, transport, and mobilization phenomena. researchgate.net Sorption, the process by which "this compound" binds to solid particles such as soil and sediment, plays a crucial role in its mobility. memberclicks.net Strong sorption can limit its transport in water, effectively sequestering it in soil or sediment. Conversely, weak sorption allows for greater mobility and potential contamination of groundwater and surface water. acs.org

The transport of "this compound" can occur over short and long distances through various environmental media. In aquatic systems, it can be transported by water currents, while in the atmosphere, it can be carried by wind over vast distances. rsc.orgacs.org The mobilization of "this compound" from a stationary phase, such as soil, back into a mobile phase like water can be triggered by changes in environmental conditions, such as rainfall or shifts in pH. acs.org Understanding these processes is vital for predicting the environmental compartments where "this compound" is likely to accumulate.

Photochemical and Other Abiotic Transformations of "this compound" in Aquatic and Atmospheric Environments

In aquatic and atmospheric environments, "this compound" is exposed to sunlight, which can drive photochemical transformations. This process, known as photolysis, involves the absorption of light energy by the "this compound" molecule, leading to its degradation. mdpi.com The rate and products of photolysis are dependent on the wavelength of light, the presence of photosensitizing agents in the water or air, and the chemical structure of "this compound" itself. mdpi.com

Other abiotic transformations can also contribute to the degradation of "this compound." For example, in water, reactions with naturally occurring oxidants can lead to its breakdown. mdpi.com In the atmosphere, "this compound" can react with hydroxyl radicals and other reactive species, leading to its transformation into new chemical entities. nih.gov These abiotic processes are significant pathways for the natural attenuation of "this compound" in the environment.

Interaction of "this compound" with Micro- and Nanoplastics in the Environment

The widespread contamination of the environment with micro- and nanoplastics presents a new dimension to the environmental fate of chemical compounds like "this compound." These small plastic particles can act as vectors, sorbing "this compound" from the surrounding environment and transporting it over long distances. uah.esfrontiersin.org The sorption of "this compound" onto microplastics is influenced by the properties of both the chemical and the plastic, such as their hydrophobicity and surface characteristics. rsc.org

This interaction can have several important consequences. It can alter the bioavailability of "this compound," potentially making it more or less available for uptake by organisms. mdpi.com Furthermore, the transport of "this compound" on microplastics can introduce it to remote ecosystems that it might not otherwise reach. nih.gov The co-occurrence of "this compound" and microplastics represents a complex environmental challenge that requires further investigation to fully understand the combined risks. unive.itfrontiersin.org

Advanced Analytical Methodologies for the Chemical Compound “rosal”

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation of “Rosal” and its Complexes

The unequivocal structural elucidation of this compound (dec-9-en-1-ol) relies on the application of several high-resolution spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For dec-9-en-1-ol, ¹H-NMR and ¹³C-NMR spectroscopy provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of dec-9-en-1-ol exhibits characteristic signals that correspond to the different types of protons present. The terminal vinyl protons (=CH₂) typically appear in the downfield region around 4.9-5.8 ppm, showing complex splitting patterns due to geminal and vicinal coupling. The proton attached to the carbon bearing the hydroxyl group (-CH₂OH) usually resonates around 3.6 ppm as a triplet. The methylene (B1212753) protons adjacent to the double bond and the hydroxyl group, as well as the other methylene groups in the aliphatic chain, appear as multiplets in the upfield region between 1.2 and 2.1 ppm. The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being dependent on concentration and solvent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms of the terminal double bond are observed at approximately 139 ppm (-CH=) and 114 ppm (=CH₂). The carbon atom attached to the hydroxyl group (-CH₂OH) typically resonates around 63 ppm. The remaining methylene carbons in the aliphatic chain produce signals in the range of 25-33 ppm.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for dec-9-en-1-ol

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 (a,b)~1.57 (quintet)~32.7
H-2~3.64 (triplet)~63.1
H-3 to H-7~1.2-1.4 (multiplet)~25-30
H-8~2.05 (quartet)~33.8
H-9~5.81 (ddt)~139.2
H-10 (a)~4.99 (dq)~114.1
H-10 (b)~4.93 (dq)~114.1
OHVariable (broad singlet)-

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For dec-9-en-1-ol, with a molecular weight of 156.27 g/mol , electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be characteristic of a long-chain alcohol, with prominent peaks resulting from the loss of water (m/z 138), and cleavage of the carbon-carbon bonds along the aliphatic chain, leading to a series of hydrocarbon fragments.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dec-9-en-1-ol displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic chain are observed around 2850-2960 cm⁻¹. The C=C stretching vibration of the terminal double bond appears near 1640 cm⁻¹, and the C-O stretching of the primary alcohol is typically found in the 1050-1075 cm⁻¹ region.

Advanced Chromatographic and Separation Methods for “this compound” and its Analogues in Complex Matrices

The analysis of this compound and its analogues in complex matrices such as perfumes, essential oils, and consumer products necessitates efficient separation techniques to isolate the target analytes from interfering substances.

Gas Chromatography (GC) is the most widely used technique for the analysis of volatile and semi-volatile compounds like dec-9-en-1-ol. High-resolution capillary columns with various stationary phases are employed to achieve optimal separation.

Column Selection: Non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) stationary phase (e.g., DB-1, HP-1), or slightly more polar columns (e.g., DB-5, HP-5ms) are commonly used for the separation of fragrance compounds. For the separation of isomers of unsaturated alcohols, columns with a polyethylene (B3416737) glycol (wax) stationary phase may offer better resolution.

Detection: Flame Ionization Detection (FID) is a robust and sensitive detector for quantifying this compound. Mass Spectrometry (MS) coupled with GC provides both quantification and structural confirmation.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile analytes from various matrices. Headspace SPME (HS-SPME) is often employed for the analysis of fragrance compounds in complex samples like perfumes or fabrics. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) is crucial for the selective extraction of this compound.

High-Performance Liquid Chromatography (HPLC) is generally used for non-volatile or thermally labile compounds. While less common for the direct analysis of this compound, HPLC can be employed for the analysis of its derivatives or for the separation of complex mixtures containing both volatile and non-volatile fragrance components. Reversed-phase columns (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) are typically used. Detection can be achieved using a UV detector if the analyte or its derivative possesses a chromophore, or more universally with a mass spectrometer.

Development and Application of Hyphenated Techniques for In-Situ and Real-Time Analysis of “this compound”

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. For a volatile compound like this compound, these techniques can provide real-time and in-situ monitoring capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds in complex matrices. In the context of this compound analysis in perfumes or essential oils, a sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. By comparing the obtained mass spectrum with a library of known spectra, this compound can be confidently identified.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers significantly enhanced separation power for extremely complex samples like essential oils. This technique allows for the separation of co-eluting compounds that would not be resolved by conventional one-dimensional GC, enabling a more detailed and accurate profiling of the fragrance composition.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are direct-injection mass spectrometry techniques that allow for the real-time, in-situ analysis of volatile organic compounds in air without the need for chromatographic separation. These techniques are particularly useful for monitoring the release of fragrances from products, assessing indoor air quality, and studying the atmospheric chemistry of volatile compounds like this compound. Both SIFT-MS and PTR-MS utilize soft chemical ionization, which minimizes fragmentation and allows for the direct quantification of the target analyte based on its molecular ion.

Interactive Data Table: Comparison of Hyphenated Techniques for this compound Analysis

Technique Principle Application for this compound Advantages Limitations
GC-MS Separates compounds by GC, identifies by MS.Identification and quantification in complex mixtures like perfumes.High sensitivity and specificity, established libraries for identification.Time-consuming, not suitable for real-time analysis.
GCxGC-TOF-MS Enhanced separation with two GC columns, fast detection with TOF-MS.Detailed profiling of essential oils and complex fragrance mixtures.Unparalleled separation power, high-resolution mass analysis.Complex data analysis, higher instrument cost.
SIFT-MS Soft chemical ionization for real-time analysis.In-situ monitoring of fragrance release, air quality assessment.Real-time data, no sample preparation, high sensitivity.Limited structural information, potential for isobaric interferences.
PTR-MS Proton transfer reaction for soft ionization and real-time detection.Real-time analysis of biogenic VOCs and atmospheric monitoring.High sensitivity, fast response time, suitable for field measurements.Limited to compounds with proton affinity higher than water.

Novel Approaches for the Detection and Quantification of “this compound” in Environmental and Biological Samples

The widespread use of fragrances in consumer products can lead to their release into the environment and potential human exposure. Therefore, sensitive and reliable methods for the detection and quantification of this compound in environmental and biological matrices are essential.

Environmental Samples:

The determination of fragrance compounds like dec-9-en-1-ol in environmental water samples (e.g., wastewater, river water) typically involves a pre-concentration step followed by instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) with cartridges packed with sorbents like C18 or polymeric materials is commonly used to extract and concentrate fragrance compounds from water samples.

Analysis: GC-MS is the preferred technique for the quantification of these extracted compounds. The use of an internal standard is crucial for accurate quantification to compensate for any analyte loss during sample preparation. For long-chain alcohols, derivatization may be employed to improve chromatographic behavior and detection sensitivity, especially when using LC-MS.

Interactive Data Table: Method for Determination of Fragrance Compounds in Wastewater

Parameter Methodology
Sample Collection Grab samples of wastewater influent and effluent.
Extraction Solid-Phase Extraction (SPE) with C18 cartridges.
Elution Dichloromethane or a mixture of organic solvents.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS).
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
Carrier Gas Helium.
Injection Mode Splitless.
MS Detection Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
Quantification Internal standard method.

Biological Samples:

The analysis of fragrance compounds in biological matrices such as blood or urine is challenging due to the complexity of the matrix and the typically low concentrations of the analytes.

Sample Preparation: For biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common sample preparation techniques to remove proteins and other interfering substances. For alcohols, derivatization might be necessary to enhance their detectability in LC-MS/MS analysis.

Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of trace levels of organic compounds in biological fluids. The use of multiple reaction monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte.

The development of these advanced analytical methodologies is crucial for ensuring the quality and safety of products containing this compound, as well as for understanding its environmental fate and potential human exposure.

Structure Activity Relationship Sar Studies and Rational Design of “rosal” Analogues

Systematic Chemical Modifications and Derivatization of Rosaprostol

The synthesis of Rosaprostol involves a series of chemical transformations to construct its unique prostaglandin-like structure, which includes a cyclopentane (B165970) ring and two side chains. researchgate.netresearchgate.net The synthesis of racemic and enantiomeric forms of Rosaprostol has been described, often utilizing key intermediates like substituted cyclopentenones. researchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net For instance, one synthetic strategy involves intramolecular carbenoid cyclization of α-diazo-β-ketophosphonates. researchgate.netresearchgate.net Another approach highlights the stereoselective conjugate addition to 4-hydroxycyclopentenones. researchgate.net

Chemical modifications and derivatization of core structures like Rosaprostol are fundamental to SAR studies. These processes involve altering specific functional groups or adding new substituents to the molecule to observe the impact on activity. While detailed accounts of systematic derivatization series specifically for Rosaprostol were not extensively available in the provided results, the principles applied to similar drug molecules and prostaglandins (B1171923) are relevant. Derivatization techniques are also widely used in analytical chemistry to enhance detectability, separation, or stability of compounds by modifying their chemical structure, for example, by converting non-volatile or polar compounds into more amenable forms for analysis. epo.orgepo.orggenome.jp For drugs containing hydroxyl, amino, or carboxyl groups, covalent bonding with amino acids can be explored to create prodrugs with potentially improved therapeutic qualities such as enhanced bioavailability, efficacy, or reduced toxicity. google.com Rosaprostol, possessing both hydroxyl and carboxyl functional groups, is amenable to such derivatization strategies. nih.gov

The synthesis of various stereoisomers of Rosaprostol underscores the importance of precise chemical control in generating analogues with distinct structural nuances. researchgate.netbeilstein-journals.orgresearchgate.net For example, the synthesis of enantiomerically pure stereoisomers has been achieved through specific reaction pathways and resolution techniques. beilstein-journals.orgresearchgate.net

Correlation of Specific Structural Features of Rosaprostol with Targeted Molecular Interactions

The biological activity of Rosaprostol is mediated through its interaction with molecular targets, likely prostaglandin (B15479496) receptors, given its classification as a prostanoid. medkoo.comportico.orggenome.jpdrugbank.comnih.gov The specific three-dimensional arrangement of atoms and functional groups in Rosaprostol dictates how it binds to these receptors and elicits a biological response, such as reducing gastric acid secretion and providing cytoprotection. medkoo.comresearchgate.netdrugbank.comnih.gov

SAR studies aim to correlate variations in the chemical structure with changes in biological activity. For prostaglandin analogues, the cyclopentane ring structure and the nature and stereochemistry of the α and ω side chains are critical determinants of receptor binding affinity and selectivity. researchgate.netresearchgate.netresearchgate.net Modifications to these regions can influence the compound's shape, electronic distribution, lipophilicity, and hydrogen bonding capabilities, all of which play a role in molecular recognition and interaction with the target receptor binding site. acs.org While specific data detailing the correlation of each structural feature of Rosaprostol with its precise molecular interactions with prostaglandin receptors was not provided, general principles from prostaglandin SAR suggest that alterations to the hydroxyl group on the cyclopentane ring, the length and saturation of the side chains, and the presence and stereochemistry of other substituents would significantly impact its activity.

Computational Approaches in the Rational Design and Optimization of Rosaprostol Analogues

Computational methods play an increasingly vital role in modern drug discovery and the rational design of chemical analogues. beilstein-journals.org Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis can be employed to predict the activity of potential new analogues before they are synthesized. nih.govbeilstein-journals.orgacs.org

For Rosaprostol and related prostaglandin analogues, computational approaches can be used to:

Model the three-dimensional structure of Rosaprostol and its potential analogues.

Perform molecular docking studies to predict how these compounds might bind to prostaglandin receptors and estimate their binding affinities.

Analyze the physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric features, which are known to influence biological activity. nih.govacs.org

Develop QSAR models that correlate structural descriptors with observed biological activity data from synthesized analogues, allowing for the prediction of activity for virtual compounds. nih.govacs.org

Application of SAR in Probing Mechanistic Insights into Rosaprostol's Biological or Environmental Actions

SAR studies are not only valuable for optimizing compound potency but also for gaining mechanistic insights into how a compound exerts its effects. By observing how systematic structural changes alter the biological activity, researchers can infer which parts of the molecule are essential for interaction with the biological target and potentially understand the nature of those interactions. researchgate.netbeilstein-journals.org

Rosaprostol's known antiulcer activity is linked to its cytoprotective effect on the gastric mucosa and its influence on gastric acid secretion. medkoo.comresearchgate.net As a prostaglandin analogue, its mechanism likely involves the modulation of prostaglandin receptors, which are known to regulate these physiological processes. drugbank.comnih.gov SAR studies on Rosaprostol analogues could help pinpoint the specific structural features responsible for activating or modulating particular prostaglandin receptor subtypes, thereby providing a deeper understanding of the molecular events underlying its antiulcer action. For example, if modifications to a specific part of the Rosaprostol structure lead to a loss of antiulcer activity, it suggests that region is crucial for interacting with the relevant prostaglandin receptor.

Furthermore, while the primary biological action discussed for Rosaprostol is related to its antiulcer effect, SAR principles can also be applied to understand potential environmental actions or metabolism. Structure-biodegradability relationships (SBR), a concept related to SAR, explore how chemical structure influences the persistence and degradation of compounds in the environment. researchgate.net Although not specifically studied for Rosaprostol in the provided results, such studies could provide insights into its environmental fate based on its chemical structure.

Emerging Research Frontiers and Future Perspectives on the Chemical Compound “rosal”

Integration of “Rosal” Research with Interdisciplinary Fields

Research in the domain of "this compound," largely represented by the work of Professor Roberto this compound, demonstrates a strong integration across several scientific and engineering disciplines. A primary axis of this research lies at the intersection of Environmental Chemistry and Materials Science. This is evident in studies focused on the fate and removal of aqueous micropollutants and the generation and effects of micro- and nanoplastics nih.govwikipedia.orgamericanelements.com. Engineered nanomaterials, such as electrospun nanofibrous materials, filtration membranes, and photocatalytic antimicrobial surfaces, are being developed and investigated for their efficacy in water and wastewater treatment wikipedia.orgamericanelements.comfishersci.sefishersci.com. This directly links chemical principles governing pollutant interaction and degradation with materials science expertise in designing and fabricating advanced functional materials.

Furthermore, catalysis forms a crucial component of this interdisciplinary research, particularly within the realm of environmental engineering. Advanced oxidation processes (AOPs), often employing catalytic mechanisms, are explored for the degradation and mineralization of persistent and emerging contaminants in water and wastewater fishersci.sewikipedia.orgwikipedia.orgdsmz.dewikipedia.org. This involves understanding catalytic reaction kinetics and mechanisms at a chemical level and applying this knowledge to design and optimize chemical engineering processes for water purification. The use of metal-organic frameworks (MOFs) as redox-active materials for the removal of emerging contaminants through photocatalysis and other advanced oxidation processes exemplifies this integration of materials science, chemistry, and environmental engineering wikipedia.org. Studies on the catalytic performance of materials like platinum on gamma-alumina for the oxidation of organic compounds also highlight the catalysis aspect within this research context fishersci.sefishersci.fi. The application of chemical engineering principles is fundamental to scaling up these processes and implementing them for practical environmental remediation nih.govwikipedia.orgwikipedia.orgfishersci.be.

Challenges and Opportunities in Advanced “this compound” Research

Advanced research in the areas associated with "this compound" faces several significant challenges while simultaneously presenting numerous opportunities. One major challenge is the complex nature of environmental matrices, such as municipal wastewater, which contain a diverse array of pollutants, their transformation products, and natural organic matter that can interfere with treatment processes nih.govwikipedia.org. The sheer variety and often low concentrations of emerging contaminants necessitate the development of highly sensitive and selective removal and detection methods wikipedia.org. For micro- and nanoplastics, challenges include accurately characterizing their generation, transport, and transformation in different environmental compartments, as well as assessing their long-term ecological and potential health effects nih.govwikipedia.orgamericanelements.comfishersci.comwikipedia.org. The toxicity assessment of pollutant mixtures and by-products poses another complex challenge, as synergistic or antagonistic effects can occur nih.govwikipedia.org.

Despite these challenges, there are substantial opportunities for innovation and impact. The development of novel, highly efficient, and sustainable materials for pollutant removal and degradation presents a key opportunity. This includes designing new adsorbents, catalysts, and membranes with tailored properties wikipedia.orgwikipedia.orgwikipedia.org. Research into the fundamental interactions between pollutants, materials, and microorganisms offers opportunities to develop more effective biological and hybrid treatment processes dsmz.dewikipedia.org. The growing awareness of the microplastic pollution problem creates opportunities for developing and implementing strategies for their removal from water and wastewater, as well as exploring the environmental fate of biodegradable plastics nih.govamericanelements.comwikipedia.orgereztech.com. Furthermore, the need for robust and standardized methods for monitoring and assessing environmental contamination provides opportunities for advancements in analytical chemistry and environmental monitoring technologies wikipedia.org.

Technological Advancements Impacting Future “this compound” Studies

Technological advancements are poised to significantly impact future research directions in the areas associated with "this compound." Progress in materials synthesis and characterization techniques is crucial for developing next-generation functional materials for environmental applications. Advanced microscopy, spectroscopy, and diffraction techniques enable detailed understanding of the structure and properties of nanomaterials and catalysts at the atomic and molecular levels ereztech.com. The development of sophisticated analytical instruments, such as advanced chromatography coupled with mass spectrometry (LC-MS/MS and GC-MS), is essential for the identification and quantification of emerging contaminants and their transformation products at trace levels wikipedia.org.

Technological advancements in chemical engineering processes, including reactor design and process control, will facilitate the scaling up and optimization of advanced oxidation processes and membrane filtration systems for water and wastewater treatment. Automation and miniaturization of analytical and treatment systems could lead to more efficient and cost-effective environmental monitoring and remediation strategies. While not explicitly detailed in the provided search results concerning "this compound," broader technological trends such as the application of artificial intelligence and machine learning in analyzing complex environmental datasets, predicting pollutant fate, and optimizing material design are likely to play an increasing role in future studies uni.lufishersci.nofishersci.comamericanelements.comwikidata.org.

Identification of Key Unanswered Questions and Prospective Research Avenues for the Chemical Compound “this compound”

Research in the areas represented by "this compound" highlights several key unanswered questions and points towards important prospective research avenues. A fundamental question revolves around the long-term environmental fate and ecological impact of nanomaterials and micro/nanoplastics, including their interactions with other pollutants and their potential to accumulate in food chains nih.govwikipedia.orgamericanelements.comwikipedia.org. The full extent of the toxicity of many emerging contaminants and their often-uncharacterized transformation products remains an open question requiring further investigation nih.govwikipedia.org. Understanding the mechanisms of interaction between engineered nanomaterials and biological systems is also critical for assessing their potential risks and designing safer materials wikipedia.orgwikipedia.org.

Q & A

Q. How to establish a rigorous research foundation for studying Rosal's biochemical properties?

Methodological Answer: Begin with a systematic literature review using academic databases (PubMed, Google Scholar, Web of Science) to identify existing studies on this compound's structure, function, and known interactions. Use keyword combinations like "this compound AND [specific property]" to refine results. Create a synthesis matrix to catalog findings and identify gaps (e.g., understudied pathways or conflicting results). Validate sources by prioritizing peer-reviewed journals and avoiding non-academic platforms. Document search strategies using PRISMA frameworks to ensure transparency .

Q. What are the key considerations when formulating hypotheses about this compound's mechanisms of action?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For example:

  • Feasibility: Ensure access to this compound samples and analytical tools (e.g., HPLC, spectrometry).
  • Novelty: Address gaps identified in literature (e.g., unexplored signaling pathways).
  • Ethics: Comply with institutional guidelines for biological studies.
    Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure testable hypotheses, such as "Does this compound inhibit [specific enzyme] in [cell line] compared to [control compound]?" .

Q. How to synthesize existing data on this compound's toxicity profile for preclinical studies?

Methodological Answer: Adopt a tiered approach:

Data Collection: Aggregate toxicity data from regulatory databases (e.g., TOXNET, EPA reports) and peer-reviewed studies.

Quality Assessment: Use tools like SYRCLE’s risk-of-bias checklist to evaluate study reliability.

Meta-Analysis: Apply random-effects models to quantify dose-response relationships across studies, accounting for heterogeneity in experimental designs .

Q. What ethical guidelines govern in vivo studies involving this compound?

Methodological Answer:

  • Approvals: Obtain IACUC or equivalent institutional approval, detailing this compound's administration routes and dosages.
  • ARRIVE Guidelines: Report animal studies with strict adherence to endpoints, sample sizes, and welfare measures.
  • Replacement/Reduction: Use computational models (e.g., QSAR) to minimize animal use in preliminary toxicity screens .

Advanced Research Questions

Q. How to design reproducible experiments to investigate this compound's stability under varying physicochemical conditions?

Methodological Answer:

  • Protocol Design: Pre-register methods on platforms like Open Science Framework. Include controls for temperature, pH, and light exposure.
  • Analytical Validation: Use HPLC-UV/MS for stability-indicating assays, with forced degradation studies (acid/base hydrolysis, oxidation).
  • Data Reporting: Follow ICMJE guidelines for detailed methodology sections, ensuring replicability .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
  • Bayesian Methods: Incorporate prior pharmacokinetic data to refine parameter estimates.
  • Sensitivity Analysis: Assess outliers using Cook’s distance or leverage plots. Report 95% confidence intervals for EC50 values .

Q. How to resolve contradictions in this compound's pharmacokinetic data across published studies?

Methodological Answer:

  • Meta-Regression: Investigate covariates (e.g., species, formulation) causing variability.
  • Methodological Audit: Compare extraction techniques (e.g., protein precipitation vs. solid-phase extraction) across studies.
  • Replication Studies: Conduct harmonized experiments using standardized this compound batches and LC-MS/MS protocols .

Q. How to validate novel analytical methods for this compound quantification in regulatory contexts?

Methodological Answer:

  • ICH Compliance: Validate parameters per Q2(R1) guidelines: specificity, linearity (R² > 0.995), LOD/LOQ.
  • Cross-Lab Validation: Collaborate with independent labs to assess inter-rater reliability.
  • Uncertainty Budgeting: Quantify error sources (e.g., pipetting, instrument drift) using Monte Carlo simulations .

Q. What advanced spectroscopic techniques characterize this compound's degradation products?

Methodological Answer:

  • LC-HRMS/MS: Identify unknown degradants via exact mass and fragmentation patterns.
  • NMR Spectroscopy: Use 2D experiments (COSY, HSQC) to elucidate structural changes.
  • Computational Modeling: Predict degradation pathways using Gaussian-based DFT calculations .

Q. How to optimize experimental designs for studying this compound's combinatorial therapies?

Methodological Answer:

  • Factorial Designs: Test this compound-drug interactions using a 2x2 matrix (e.g., ±this compound, ±adjuvant).
  • Response Surface Methodology (RSM): Model synergistic effects via central composite designs.
  • Power Analysis: Calculate sample sizes using G*Power to detect clinically relevant effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.